molecular formula C10ClF21O3S B3029645 2-[(8-Chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctyl)oxy]-1,1,2,2-tetrafluoroethanesulfonyl fluoride CAS No. 73606-15-2

2-[(8-Chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctyl)oxy]-1,1,2,2-tetrafluoroethanesulfonyl fluoride

Cat. No. B3029645
CAS RN: 73606-15-2
M. Wt: 634.59 g/mol
InChI Key: UQBUBNOZWZCKIV-UHFFFAOYSA-N
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Description

The compound "2-[(8-Chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctyl)oxy]-1,1,2,2-tetrafluoroethanesulfonyl fluoride" is a highly fluorinated chemical that appears to be related to the class of perfluorinated compounds, which are known for their persistence in the environment and potential to bioaccumulate. The structure suggests the presence of a sulfonyl fluoride group, which is a common functional group in fluorochemicals used for various industrial applications, including as intermediates in the synthesis of more complex fluorinated materials.

Synthesis Analysis

The synthesis of fluorinated compounds with sulfonyl fluoride groups can be complex due to the reactivity of the fluorine atoms. In the context of similar compounds, tetrafluoroethylene has been copolymerized with 1-fluorosulfonyl-difluoroacetylfluoride to introduce sulfonyl fluoride functional groups into the polymer chain, as demonstrated in the synthesis of a copolymer . This process involves free radical initiators and can be conducted in bulk or solution, indicating potential synthetic routes that could be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of fluorinated compounds is often characterized by strong carbon-fluorine bonds, which contribute to their chemical stability. The presence of a sulfonyl fluoride group is indicative of potential reactivity, as this group can participate in various chemical reactions, including those with active hydrogen-containing compounds . The structure of the compound also suggests that it may have a high degree of hydrophobicity due to the long perfluorinated chain.

Chemical Reactions Analysis

Sulfonyl fluoride groups are known to react with active hydrogen-containing compounds, leading to sulfonation products. These reactions can be monitored using fluorine-19 nuclear magnetic resonance spectrometry (19F NMR), which provides insights into the structural effects of such transformations . Additionally, the sulfonyl fluoride group can form stable compounds with tertiary nitrogen bases through Lewis acid-base reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds with sulfonyl fluoride groups are influenced by their molecular structure. The high fluorine content typically results in materials that are chemically inert, thermally stable, and resistant to degradation. For instance, the copolymers synthesized from tetrafluoroethylene and 1-fluorosulfonyl-difluoroacetylfluoride exhibit melting temperatures slightly lower than polytetrafluoroethylene and have thermal stability in the range of 360-380°C . The compound's long perfluorinated chain is likely to contribute to its persistence in the environment, as seen with other perfluorinated compounds .

Scientific Research Applications

Synthesis and Chemical Properties

  • Novel Synthesis Methods : New methods have been developed for synthesizing related compounds, such as 1,1,2,2-tetrafluoro-2-(trifluoroethenyloxy)-ethanesulfonyl fluoride, utilizing imidazole protective groups for novel intermediate monomer formation (Uematsu, Hoshi, & Ikeda, 2006).
  • Functional Monomer and Copolymerization : Studies on the synthesis of functional monomers and their copolymerization with tetrafluoroethylene, using related fluorosulfonyl compounds, have been reported (Kostov, Kotov, Ivanov, & Todorova, 1993).

Environmental and Industrial Applications

  • PFOS Alternatives in Sewage Sludge : Research identified novel polyfluorinated ether sulfonates, similar to the given compound, as alternatives to perfluorooctanesulfonate (PFOS) in the electroplating industry, especially in municipal sewage sludge in China (Ruan et al., 2015).
  • Redox Treatability in Chrome Mist Suppressant Solutions : The role of hydrogenated moiety in the redox treatability of fluorotelomer sulfonic acid, used as an alternative to PFOS and PFOA in chrome mist suppressants, has been studied, indicating effective treatment methodologies (Bao et al., 2020).

Chemical Reactions and Interactions

  • Deoxyfluorination Applications : Research on the deoxyfluorination of peracetylated pyranose hemiacetals with related fluoroalkanesulfonyl fluoride compounds has been conducted, highlighting its potential in glycosyl fluoride synthesis (Yan, Lai, Tian, & Yu, 2012).
  • Noncovalent Interactions Analysis : Studies have focused on contrasting the noncovalent interactions of aromatic sulfonyl fluoride motifs, providing insights into their structural and property correlations (Bellia et al., 2022).

Safety And Hazards

Like other perfluorinated compounds, this molecule could potentially pose environmental and health risks. These compounds are persistent in the environment and can bioaccumulate. They have been linked to various health effects in humans and animals .

Future Directions

The study and use of perfluorinated compounds are areas of active research. There is a particular interest in developing safer and more environmentally friendly alternatives .

properties

IUPAC Name

2-(8-chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctoxy)-1,1,2,2-tetrafluoroethanesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10ClF21O3S/c11-7(24,25)5(20,21)3(16,17)1(12,13)2(14,15)4(18,19)6(22,23)8(26,27)35-9(28,29)10(30,31)36(32,33)34
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQBUBNOZWZCKIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(C(C(C(OC(C(F)(F)S(=O)(=O)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10ClF21O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80510950
Record name 11-Chloroperfluoro-3-oxaundecanesulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80510950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

634.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(8-Chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctyl)oxy]-1,1,2,2-tetrafluoroethanesulfonyl fluoride

CAS RN

73606-15-2
Record name 2-[(8-Chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctyl)oxy]-1,1,2,2-tetrafluoroethanesulfonyl fluoride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73606-15-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 11-Chloroperfluoro-3-oxaundecanesulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80510950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-[(8-Chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctyl)oxy]-1,1,2,2-tetrafluoroethanesulfonyl fluoride
Reactant of Route 2
2-[(8-Chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctyl)oxy]-1,1,2,2-tetrafluoroethanesulfonyl fluoride
Reactant of Route 3
2-[(8-Chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctyl)oxy]-1,1,2,2-tetrafluoroethanesulfonyl fluoride
Reactant of Route 4
2-[(8-Chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctyl)oxy]-1,1,2,2-tetrafluoroethanesulfonyl fluoride
Reactant of Route 5
2-[(8-Chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctyl)oxy]-1,1,2,2-tetrafluoroethanesulfonyl fluoride
Reactant of Route 6
2-[(8-Chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctyl)oxy]-1,1,2,2-tetrafluoroethanesulfonyl fluoride

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